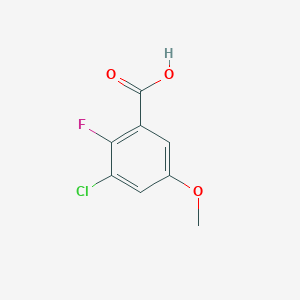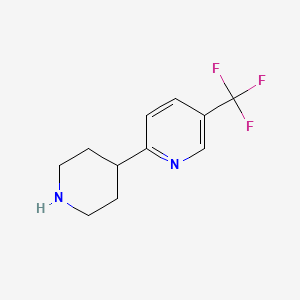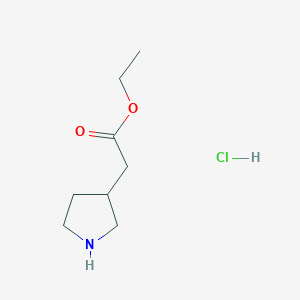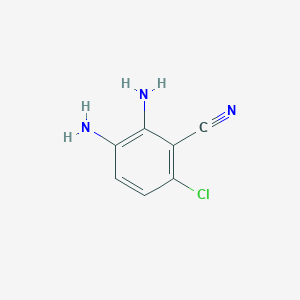![molecular formula C19H18FNO3 B1427428 Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-51-9](/img/structure/B1427428.png)
Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate
Descripción general
Descripción
Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate (MFBPC) is a synthetic, fluorinated, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research into the synthesis, crystal structure, and DFT (Density Functional Theory) studies highlight the compound's significance in organic chemistry. The synthesis involves a three-step substitution reaction, confirmed through various spectroscopy methods and X-ray diffraction, indicating a consistent molecular structure optimized by DFT with crystal structures determined by single crystal X-ray diffraction. The studies reveal physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, providing a foundation for understanding its chemical behavior and potential reactivity (Huang et al., 2021).
Potential Pharmaceutical Applications
The compound's structural characteristics suggest its utility in developing pharmaceutical agents. Though direct studies on "Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate" are limited, research on similar compounds with pyrrolidine structures and fluorinated biphenyl groups indicates potential applications in drug discovery, especially as intermediates in synthesizing more complex molecules with desired biological activities. For example, pyrrolidine derivatives have been explored for their antimicrobial activities and as inhibitors in various biochemical pathways, suggesting that further investigation into the title compound could uncover valuable pharmacological properties (Singh et al., 2013; Nural et al., 2018).
Materials Science and Optical Properties
Investigations into similar fluorinated and pyrrolidine-containing compounds have shown interesting optical and electronic properties, suggesting that "Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate" could find applications in materials science. For instance, compounds with fluorinated aromatic rings and pyrrolidine motifs have been studied for their nonlinear optical properties, which are crucial in developing new materials for electronic and photonic applications. The compound's structure, especially the presence of the fluorinated biphenyl group, could influence its electronic properties and interaction with light, making it a candidate for further study in this field (Mary et al., 2014).
Safety And Hazards
When working with chemicals, it’s important to consider safety and potential hazards. For example, some pyrrolidine derivatives have been found to have undesirable activity against certain receptors1. Always refer to the safety data sheet of the specific compound for detailed information.
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen1. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates1. Therefore, the design of new compounds with pyrrolidine and biphenyl structures could be a promising direction for future research.
Please note that this is a general overview and may not apply directly to “Methyl 2-fluoro-3’-(pyrrolidine-1-carbonyl)-[1,1’-biphenyl]-3-carboxylate”. For specific information on this compound, further research or consultation with a subject matter expert may be necessary.
Propiedades
IUPAC Name |
methyl 2-fluoro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-24-19(23)16-9-5-8-15(17(16)20)13-6-4-7-14(12-13)18(22)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDYDLLHHOMQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743043 | |
| Record name | Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate | |
CAS RN |
1381944-51-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-3′-(1-pyrrolidinylcarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



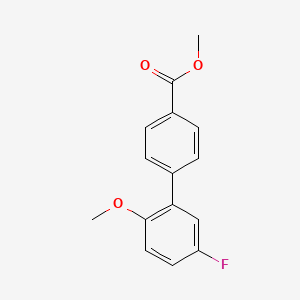
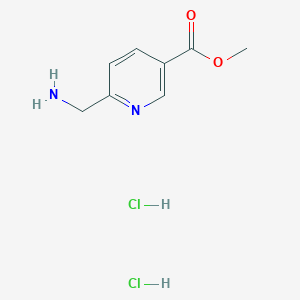
![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)
![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)
![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)
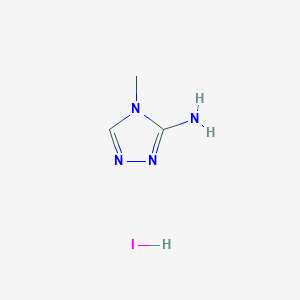

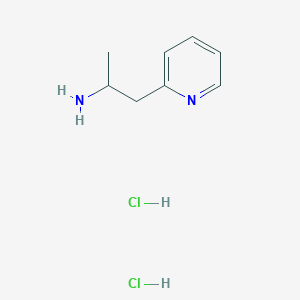
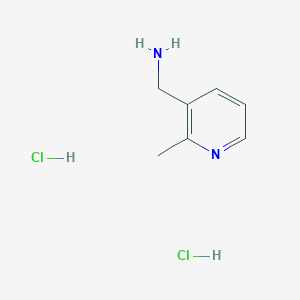
![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)
